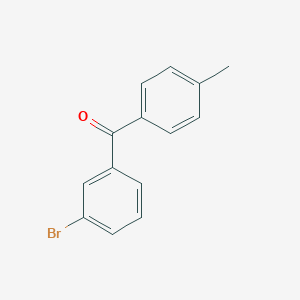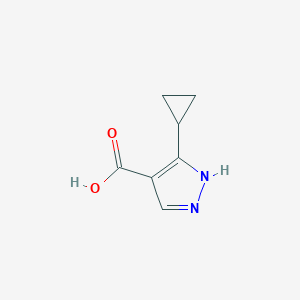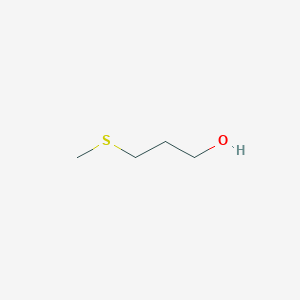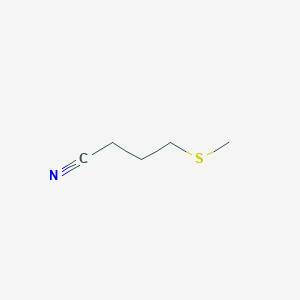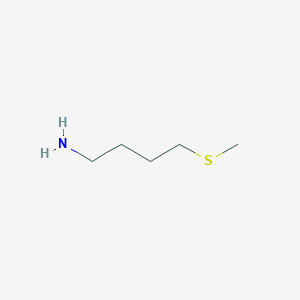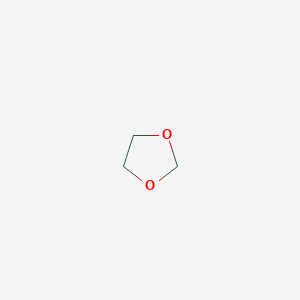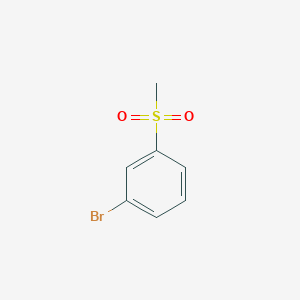
4,6-Dichloro-2-phenylquinoline
Übersicht
Beschreibung
4,6-Dichloro-2-phenylquinoline is a chemical compound with the molecular formula C15H9Cl2N and a molecular weight of 274.14 . It is used for proteomics research .
Synthesis Analysis
The synthesis of quinoline derivatives, including 4,6-Dichloro-2-phenylquinoline, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-phenylquinoline consists of a quinoline core with two chlorine atoms and a phenyl group attached. The average mass is 274.145 Da and the monoisotopic mass is 273.011200 Da .Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Nutraceutical Applications : A related compound, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE), synthesized using POCl3, has potential applications in pharmaceuticals and nutraceuticals (Murugavel et al., 2016).
Antibacterial Activity : Derivatives like 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline have shown promising antibacterial activity against both Gram-negative and Gram-positive bacteria (Alagumuthu & Arumugam, 2017).
Fluorescent pH Sensor and Detection of Trinitrophenol : 2-Phenylquinoline can function as a fluorescent pH sensor and selectively detects 2,4,6-trinitrophenol (TNP) in water, thanks to its aggregation-induced emission enhancement properties and reversible fluorescence switching (Maity et al., 2018).
Amination for Novel Derivatives : Amination in 4-chloro-2-phenylquinoline derivatives with amide solvents leads to new 4-amino-2-phenylquinoline derivatives, showing potential for further chemical applications (Tsai et al., 2008).
Anticancer Applications : Compounds like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine have shown effectiveness as anticancer agents with high blood-brain barrier penetration and potent apoptosis induction (Sirisoma et al., 2009).
Antitumor Agents : Phenylquinoline-8-carboxamides, especially the 2-phenyl derivative, exhibit broad-spectrum activity in leukemia and solid-tumor assays, suggesting potential as antitumor agents (Atwell et al., 1988).
Antidepressant Activity : 2-substituted 4-phenylquinolines have shown potential as antidepressants, with specific structural configurations enhancing their activity (Alhaider et al., 1985).
Antioxidant and Anti-diabetic Properties : Novel chloroquinoline derivatives have shown promising antioxidant and anti-diabetic properties, suggesting potential as effective anti-diabetic agents by inhibiting Glycogen Phosphorylase (Murugavel et al., 2017).
Eigenschaften
IUPAC Name |
4,6-dichloro-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVLLVOLQPRLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544825 | |
| Record name | 4,6-Dichloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-phenylquinoline | |
CAS RN |
100914-76-9 | |
| Record name | 4,6-Dichloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)
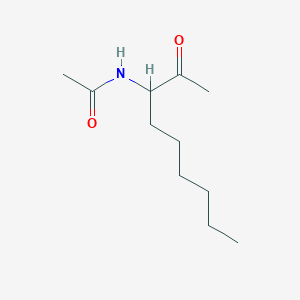
![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)

